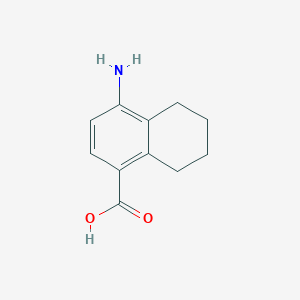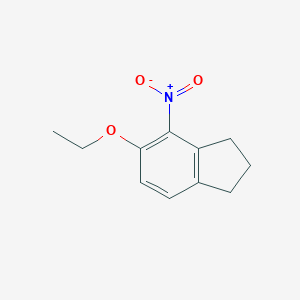
N,4-dihydroxynicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,4-dihydroxynicotinamide (DHNA) is a molecule that has recently gained attention in the scientific community due to its potential therapeutic applications. DHNA is a derivative of niacin, also known as vitamin B3, and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
DHNA has been found to regulate various signaling pathways such as the NF-κB and Nrf2 pathways. DHNA has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer cell growth. DHNA has also been found to activate the Nrf2 pathway, which is involved in antioxidant defense and cell survival.
Efectos Bioquímicos Y Fisiológicos
DHNA has been found to have various biochemical and physiological effects such as antioxidant activity, anti-inflammatory activity, and neuroprotective activity. DHNA has been shown to scavenge free radicals and protect cells from oxidative stress. DHNA has also been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation. DHNA has also been found to protect neurons from oxidative stress and prevent neuronal death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DHNA has various advantages for lab experiments such as its stability and purity. DHNA can be easily synthesized and purified, making it a cost-effective and reliable compound for research. However, DHNA has some limitations such as its solubility in water, which can make it difficult to administer in experiments.
Direcciones Futuras
There are various future directions for DHNA research such as its potential use as a therapeutic agent for various diseases. DHNA can be further studied for its anti-cancer, anti-inflammatory, and neuroprotective effects. DHNA can also be studied for its potential use in combination therapy with other drugs. Further research can also be done on the mechanism of action of DHNA and its interaction with other signaling pathways.
Conclusion:
In conclusion, DHNA is a promising molecule with potential therapeutic applications in various fields of research. DHNA has been found to have anti-cancer, anti-inflammatory, and neuroprotective effects, making it a potential therapeutic agent for various diseases. DHNA can be easily synthesized and purified, making it a reliable compound for research. Further research can be done on DHNA to explore its full potential as a therapeutic agent.
Métodos De Síntesis
DHNA can be synthesized through the reaction of niacin with nitrous acid. The reaction results in the formation of DHNA, which can be further purified through various methods such as column chromatography. The purity of DHNA is crucial for its use in scientific research.
Aplicaciones Científicas De Investigación
DHNA has been found to have potential therapeutic applications in various fields of research such as cancer, inflammation, and neurodegenerative diseases. DHNA has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer agent. Inflammation is a key factor in various diseases such as arthritis and cardiovascular diseases. DHNA has been found to have anti-inflammatory effects, making it a potential therapeutic agent for these diseases. DHNA has also been found to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
185949-07-9 |
|---|---|
Nombre del producto |
N,4-dihydroxynicotinamide |
Fórmula molecular |
C6H6N2O3 |
Peso molecular |
154.12 g/mol |
Nombre IUPAC |
N-hydroxy-4-oxo-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C6H6N2O3/c9-5-1-2-7-3-4(5)6(10)8-11/h1-3,11H,(H,7,9)(H,8,10) |
Clave InChI |
LPFMDJRUVDNRRX-UHFFFAOYSA-N |
SMILES isomérico |
C1=CN=CC(=C1O)C(=O)NO |
SMILES |
C1=CNC=C(C1=O)C(=O)NO |
SMILES canónico |
C1=CN=CC(=C1O)C(=O)NO |
Sinónimos |
3-Pyridinecarboxamide,N,4-dihydroxy-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



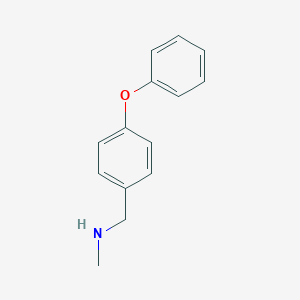


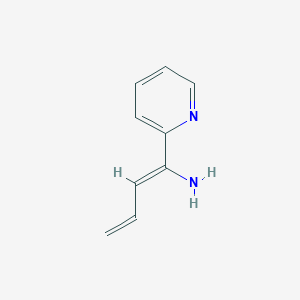

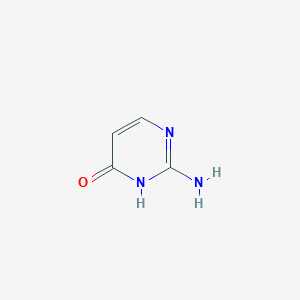
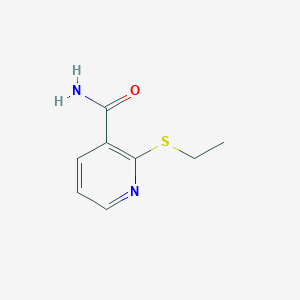
![Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI)](/img/structure/B64344.png)
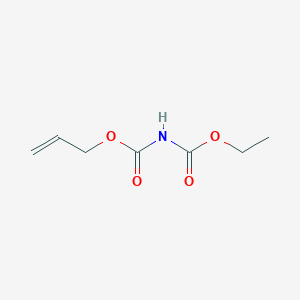


![1-(1H-Benzo[d]imidazol-4-yl)ethanone](/img/structure/B64361.png)
